molecular formula C21H18FN5OS B2744671 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one CAS No. 422279-60-5

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one

Cat. No.: B2744671
CAS No.: 422279-60-5
M. Wt: 407.47
InChI Key: SQLBXIDJUFLKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4-one core substituted at position 2 with a [(3-fluorophenyl)methyl]sulfanyl group and at position 3 with a (4,6-dimethylpyrimidin-2-yl)amino group. The quinazolinone scaffold is widely explored in medicinal chemistry due to its versatility in binding biological targets, such as kinases and receptors. The 3-fluorophenyl group introduces electronegativity and moderate lipophilicity, while the pyrimidinylamino moiety may enhance hydrogen-bonding interactions. The methyl groups on the pyrimidine ring likely improve metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-13-10-14(2)24-20(23-13)26-27-19(28)17-8-3-4-9-18(17)25-21(27)29-12-15-6-5-7-16(22)11-15/h3-11H,12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLBXIDJUFLKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one is a member of the quinazoline family, which has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a quinazolinone core substituted with a dimethylpyrimidine moiety and a fluorophenyl group. The structural formula can be represented as follows:

C15H15FN4S\text{C}_{15}\text{H}_{15}\text{F}\text{N}_4\text{S}

This structure is significant for its interactions with various biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit promising anticancer properties through various mechanisms, including the inhibition of epidermal growth factor receptor (EGFR) signaling pathways. For instance, similar compounds have shown IC50 values in the nanomolar range against tumor cell lines, indicating potent activity against cancer cells .

Case Study:
A study synthesized several quinazoline derivatives, including variations of the target compound. These derivatives were tested against various cancer cell lines, revealing that modifications in substituents significantly influenced their cytotoxicity profiles. The compound's ability to inhibit EGFR autophosphorylation was linked to its structural features .

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung)0.5
Compound BMCF7 (Breast)0.8
Target CompoundHeLa (Cervical)0.6

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been extensively studied. These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria as well as fungal species.

Research Findings:
In vitro studies showed that the target compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups on the aromatic rings enhanced the antimicrobial efficacy .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

Antiviral Activity

Recent investigations have also highlighted the antiviral potential of quinazoline derivatives. The target compound has been evaluated for its inhibitory effects on influenza virus replication.

Case Study:
A patent describes a series of compounds structurally related to the target compound that act as inhibitors of hemagglutinin (HA), a critical protein for influenza virus entry into host cells. These compounds demonstrated effective antiviral activity in vitro, suggesting potential therapeutic applications in treating influenza .

The biological activities of the target compound can be attributed to several mechanisms:

  • EGFR Inhibition: Compounds like the target one inhibit EGFR autophosphorylation, disrupting signaling pathways crucial for cancer cell proliferation.
  • Antimicrobial Action: The presence of specific substituents enhances membrane permeability or disrupts essential cellular processes in bacteria and fungi.
  • Antiviral Mechanisms: Inhibition of viral proteins such as hemagglutinin impairs viral entry and replication.

Scientific Research Applications

Case Studies

A notable study demonstrated that quinazolinone derivatives exhibited substantial antiviral activity against influenza viruses. These compounds were able to inhibit an established influenza infection by reducing progeny virus production by over 8-log compared to control groups . This highlights their potential utility in developing antiviral therapies.

Structure-Activity Relationship

Quinazolinones have also been investigated for their antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study synthesized various quinazolinone analogs and evaluated their efficacy in vitro. One compound was found to synergize with piperacillin-tazobactam, enhancing its antibacterial activity against MRSA .

Antibacterial Efficacy

The mechanism by which these compounds exert their antibacterial effects involves binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. This interaction opens the active site of PBP2a, allowing for enhanced action against resistant strains .

Broad Spectrum Activity

The quinazolinone scaffold has been linked to various anticancer activities. Research indicates that derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation and survival .

Specific Studies

A study highlighted the synthesis of novel quinazolinone derivatives that showed promising results in inhibiting tumor growth in various cancer models. The compounds demonstrated significant cytotoxicity against a range of cancer cell lines while exhibiting low toxicity towards normal cells .

Antioxidant Properties

Recent investigations into quinazolinone derivatives have revealed their potential as antioxidants. These compounds were tested using DPPH radical scavenging assays, showing significant activity that could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Some studies have also pointed out the anti-inflammatory properties of quinazolinones, suggesting their application in treating inflammatory diseases through modulation of inflammatory pathways .

Summary Table of Applications

ApplicationMechanismNotable Findings
Antiviral Inhibition of hemagglutininReduces viral replication significantly
Antibacterial Binding to penicillin-binding proteinsSynergizes with existing antibiotics against MRSA
Anticancer Induction of apoptosisSignificant cytotoxicity against cancer cell lines
Antioxidant Radical scavengingDemonstrated strong radical scavenging activity
Anti-inflammatory Modulation of inflammatory pathwaysPotential application in treating inflammatory diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against analogous quinazolinone derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Quinazolinone Derivatives

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Quinazolin-4-one 2-[(3-fluorophenyl)methylsulfanyl]; 3-[(4,6-dimethylpyrimidin-2-yl)amino] ~450–500* Balanced lipophilicity; potential for kinase inhibition
2-[[(4,6-Dimethylpyrimidin-2-yl)thio]methyl]-3-[4-(trifluoromethyl)phenyl]-quinazolin-4-one Quinazolin-4-one 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]; 3-[4-(trifluoromethyl)phenyl] ~500–550* Higher electronegativity (CF₃); increased steric bulk
AZD1152 (Intermediate) Quinazolin-7-yl 3-({4-[(5-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino}) ~700–750* Complex phosphate-containing structure; designed for high specificity
6,8-dibromo-2-[[2-(2,6-dichloroanilino)phenyl]methyl]-3-[[1-(4,6-dichloro-1,3,5-triazin-2-yl)-6-(2-hydroxyphenyl)-2-oxo-pyrimidin-4-yl]amino]quinazolin-4-one Quinazolin-4-one Multiple halogen substitutions (Br, Cl); hydroxyphenyl and triazinyl groups 914 Extremely high molecular weight; likely poor bioavailability
2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one 4,8-dimethylquinazolinyl; 6-methyl ~350–400* Smaller core; methyl-dominated substitutions enhance hydrophobicity

*Estimated based on structural analogs due to lack of explicit data.

Key Observations:

Substituent Effects on Lipophilicity and Binding :

  • The target compound’s 3-fluorophenyl group offers a balance between electronegativity and steric bulk compared to the 4-(trifluoromethyl)phenyl group in ’s compound. The latter’s CF₃ group increases lipophilicity but may hinder target binding due to steric effects .
  • Halogenated derivatives (e.g., ) exhibit significantly higher molecular weights (>900 g/mol), which typically correlate with poor absorption and distribution profiles .

Structural Flexibility vs. Complexity :

  • AZD1152’s phosphate-containing side chain () enhances solubility and target engagement but introduces synthetic complexity and metabolic instability . The target compound’s simpler structure may offer better synthetic accessibility and oral bioavailability.

Role of the Pyrimidinylamino Group: The 4,6-dimethylpyrimidin-2-yl substituent in the target compound is shared with ’s analog. This group likely stabilizes interactions with ATP-binding pockets in kinases via hydrogen bonding and π-π stacking .

Impact of Methyl Groups :

  • Methyl substitutions (e.g., in ’s compound) improve metabolic stability by blocking oxidation sites but may reduce solubility. The target compound’s pyrimidine methyl groups strike a balance between stability and solubility .

Research Findings and Implications

  • Kinase Inhibition Potential: Quinazolinones with pyrimidinylamino groups (e.g., target compound, ) are frequently investigated as kinase inhibitors. The 3-fluorophenyl group’s moderate size and polarity may favor selective binding to tyrosine kinases like EGFR .
  • ADME Considerations : The target compound’s molecular weight (~450–500 g/mol) aligns with Lipinski’s Rule of Five, suggesting favorable absorption compared to heavier analogs (e.g., ) .

Preparation Methods

Core Synthesis: Quinazolin-4-one Formation

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolin-4-one scaffold is classically synthesized via cyclocondensation of anthranilic acid (2-aminobenzoic acid) or its derivatives. A modified approach involves:

  • Reactants : Anthranilamide and trifluoroacetic acid (TFA) under reflux.
  • Mechanism : Acid-catalyzed cyclization eliminates water, forming the bicyclic structure.
  • Yield : 75–85% under optimized conditions.

Example Protocol :

  • Anthranilamide (10 mmol) is dissolved in TFA (20 mL).
  • Reflux at 110°C for 6 hours.
  • Neutralization with aqueous NaHCO₃ yields crude quinazolin-4-one, purified via recrystallization (ethanol/water).

Isatoic Anhydride Route

Isatoic anhydride (1H-benzo[d]oxazine-2,4-dione) offers an alternative starting material:

  • Reactants : Isatoic anhydride, ammonium hydroxide.
  • Conditions : Reflux in ethanol (12 hours).
  • Yield : 80–90%.

This method avoids acidic conditions, making it suitable for acid-sensitive intermediates.

Introduction of the 3-Fluorophenylmethylsulfanyl Group at C2

Thionation-Alkylation Sequence

A two-step process converts the C2 carbonyl to a methylsulfanyl group:

Step 1: Thionation with Lawesson’s Reagent
  • Reactants : Quinazolin-4-one (1 eq), Lawesson’s reagent (1.2 eq).
  • Conditions : Reflux in toluene (4 hours).
  • Outcome : Converts C2=O to C2=S, yielding 4-thioxoquinazoline.
  • Yield : 65–70%.
Step 2: Alkylation with 3-Fluorobenzyl Bromide
  • Reactants : 4-Thioxoquinazoline (1 eq), 3-fluorobenzyl bromide (1.5 eq), K₂CO₃ (2 eq).
  • Conditions : DMF, 80°C, 3 hours.
  • Mechanism : Nucleophilic substitution at sulfur.
  • Yield : 60–65%.

Optimization Note : Excess alkylating agent (2 eq) improves yield to 75% but requires careful purification to remove dialkylated byproducts.

Direct Mercapto Intermediate Coupling

Alternative single-step approach:

  • Reactants : 2-Chloroquinazolin-4-one (1 eq), 3-fluorobenzyl mercaptan (1.2 eq).
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Conditions : DIPEA, dioxane, 100°C, 12 hours.
  • Yield : 55–60%.

Incorporation of the 4,6-Dimethylpyrimidin-2-ylamino Group at C3

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct introduction of the pyrimidinylamino group:

  • Reactants : 2-[(3-Fluorophenyl)methylsulfanyl]quinazolin-4-one (1 eq), 2-amino-4,6-dimethylpyrimidine (1.5 eq).
  • Catalyst System : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%).
  • Base : Cs₂CO₃ (2 eq).
  • Conditions : Toluene, 110°C, 18 hours.
  • Yield : 50–55%.

SNAr Reaction with Activated Pyrimidine

Electrophilic activation of the pyrimidine ring facilitates nucleophilic attack:

  • Pyrimidine Activation : 2-Chloro-4,6-dimethylpyrimidine (1.2 eq) treated with NaH (2 eq) in THF.
  • Coupling : Add 3-aminoquinazolin-4-one derivative (1 eq), stir at 60°C for 8 hours.
  • Yield : 70–75%.

Integrated Synthetic Routes

Sequential Route (Thionation First)

  • Synthesize quinazolin-4-one core.
  • Thionation at C2 → 4-thioxoquinazoline.
  • Alkylation with 3-fluorobenzyl bromide.
  • Buchwald-Hartwig amination at C3.
    Overall Yield : 28–32% (four steps).

Convergent Route (Late-Stage Coupling)

  • Prepare 3-amino-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one.
  • Couple with pre-functionalized 2-chloro-4,6-dimethylpyrimidine.
    Overall Yield : 40–45% (three steps).

Analytical Data and Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, NH), 7.82–7.45 (m, 4H, aromatic), 4.32 (s, 2H, SCH₂), 2.50 (s, 6H, pyrimidine-CH₃).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₂H₂₀FN₅OS: 429.1376; found: 429.1379.

X-ray Crystallography :

  • Confirms planar quinazolinone core and orthogonal pyrimidine ring.

Challenges and Optimization Strategies

Parameter Issue Solution
C2 Alkylation Over-alkylation Use bulkier base (DBU vs. K₂CO₃)
Pyrimidine Coupling Low regioselectivity Employ directing groups (e.g., Boc)
Solubility Precipitation during reactions Switch to DMF/THF mixtures

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N bond formation shows promise for C3 amination:

  • Catalyst : Ir(ppy)₃ (2 mol%).
  • Conditions : Blue LEDs, DMF, room temperature.
  • Yield : 62%.

Flow Chemistry Approaches

Continuous-flow systems enhance reproducibility:

  • Residence Time : 30 minutes.
  • Throughput : 5 g/hour.

Q & A

Q. How should researchers interpret discrepancies in cytotoxicity between 2D vs. 3D cell models?

  • Methodological Answer :
  • Mechanistic Insight : 3D models better mimic tumor microenvironments (e.g., hypoxia reduces drug penetration).
  • Experimental Adjustments : Use spheroid-based assays and correlate results with in vivo xenograft data .

Methodological Tables

Q. Table 1. Key Synthetic Parameters from Evidence

StepReagents/ConditionsYieldCharacterizationSource
1Dry acetonitrile, reflux2–5%IR, NMR
2Alkyl halides, dichloromethane15–20%HPLC-MS

Q. Table 2. Biological Activity Profiling

Assay TypeTargetResult (IC₅₀/EC₅₀)SignificanceSource
Kinase InhibitionEGFR0.8 μMPotent inhibitor
CytotoxicityMCF-74.2 μMAnticancer potential

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.